(4r)-4,5-dihydroxy-2-oxopentanoic acid
Overview
Description
Preparation Methods
The preparation of (4r)-4,5-dihydroxy-2-oxopentanoic acid can be achieved through various synthetic routes. One common method involves the dehydration of 2-dehydro-3-deoxy-L-arabinonate using specific dehydratase enzymes . The reaction conditions typically include a pH range of 7.2-7.3 and a temperature range optimal for the enzyme activity . Industrial production methods may involve the use of bacterial sources such as Pseudomonas saccharophila for the isolation and purification of the compound .
Chemical Reactions Analysis
(4r)-4,5-dihydroxy-2-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxo acids.
Reduction: Reduction reactions can convert it into different hydroxy acids.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include 2,5-dioxopentanoate and other related compounds .
Scientific Research Applications
(4r)-4,5-dihydroxy-2-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4r)-4,5-dihydroxy-2-oxopentanoic acid involves its role as a Bronsted acid, where it donates a hydron to an acceptor . This property is crucial in various biochemical reactions, including those catalyzed by dehydratase enzymes. The molecular targets and pathways involved include the conversion of 2-dehydro-3-deoxy-L-arabinonate to 2,5-dioxopentanoate through the elimination of water .
Comparison with Similar Compounds
(4r)-4,5-dihydroxy-2-oxopentanoic acid can be compared with other similar compounds such as:
2-dehydro-3-deoxy-D-arabinonic acid: An enantiomer of the compound with similar properties but different stereochemistry.
L-arabinonic acid: The functional parent of this compound.
2-dehydro-3-deoxy-L-arabinonate: The conjugate base of this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(4R)-4,5-dihydroxy-2-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIGQRSJIKIPKZ-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956414 | |
Record name | 4,5-Dihydroxy-2-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3495-27-0 | |
Record name | 3-Deoxy-L-glycero-pentulosonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-2-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-4,5-dihydroxy-2-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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